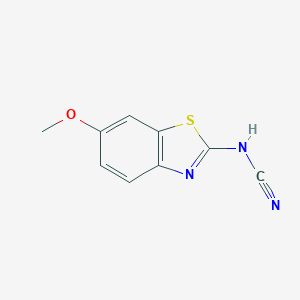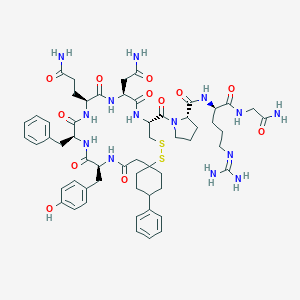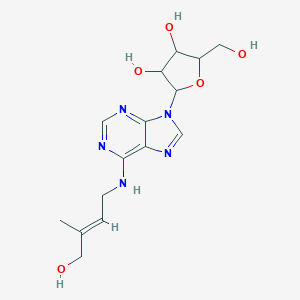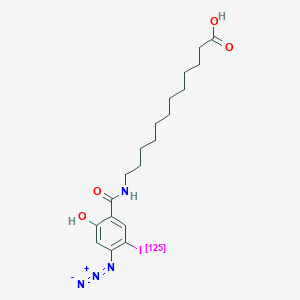
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate
Vue d'ensemble
Description
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate, also known as TFPD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFPD is a pyridine derivative that has a trifluoromethyl group attached to it, making it highly lipophilic and able to penetrate cell membranes easily. This property has made TFPD a valuable tool in various scientific fields, including medicinal chemistry, drug discovery, and molecular biology.
Applications De Recherche Scientifique
Agrochemical Industry
Synthesis of Pesticides: TFMP derivatives are extensively used in the agrochemical industry for the synthesis of pesticides. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these compounds . Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate serves as an intermediate in synthesizing crop protection products, playing a crucial role in developing new agrochemicals.
Pharmaceutical Development
Drug Synthesis: Several pharmaceutical products contain the TFMP moiety due to its impact on the biological activity and physical properties of compounds. This has led to the approval of multiple drugs and veterinary products, with many candidates currently undergoing clinical trials . The compound’s derivatives are integral in creating medications that address various health conditions.
Veterinary Medicine
Veterinary Drug Formulation: Similar to its applications in human pharmaceuticals, TFMP derivatives, including Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate, are used in formulating veterinary drugs. These compounds enhance the efficacy and stability of treatments for animals .
Material Science
Functional Materials: The incorporation of TFMP derivatives in materials science has led to advances in the development of functional materials. The trifluoromethyl group imparts unique properties to materials, which can be exploited in various applications, including electronics and catalysis .
Organic Synthesis
Chemical Intermediates: Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate is used as a chemical intermediate in organic synthesis. Its demand is particularly high for synthesizing other TFMP derivatives used in different industrial applications .
Environmental Science
Pesticide Degradation Studies: The environmental impact of pesticides is a significant concern. TFMP derivatives are studied for their degradation patterns and environmental fate, providing insights into safer agricultural practices .
Analytical Chemistry
Method Development: In analytical chemistry, TFMP derivatives are used to develop new methods for detecting and quantifying chemical compounds. These methods are crucial for quality control in various industries .
Fluorine Chemistry
Study of Fluorinated Compounds: The study of fluorinated organic chemicals, including TFMP derivatives, is an important research topic. Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate contributes to understanding how fluorine affects the biological activities and physical properties of compounds .
Propriétés
IUPAC Name |
diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-16-9(8)11(18)20-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVCDABLYPUDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564363 | |
| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
CAS RN |
120083-60-5 | |
| Record name | Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)





![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)



